NVP-ADW742

Catalog No.
S548342
CAS No.
475488-23-4
M.F
C28H31N5O
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-ADW742

CAS Number

475488-23-4

Product Name

NVP-ADW742

IUPAC Name

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C28H31N5O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)

InChI Key

LSFLAQVDISHMNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

NVP-ADW742; NVP ADW-742; NVP ADW 742; ADW 742; ADW-742; ADW742; GSK 552602A; GSK-552602A; GSK552602A.

Canonical SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Description

The exact mass of the compound 5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine is 453.25286 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-ADW742 is a potent inhibitor of the insulin-like growth factor 1 receptor, known for its role in promoting cell proliferation and survival in various cancers. This compound has garnered attention for its ability to sensitize tumor cells to chemotherapy, making it a valuable candidate in cancer treatment strategies. NVP-ADW742 exhibits an IC50 value of approximately 0.17 µM, indicating its effectiveness in inhibiting the insulin-like growth factor 1 receptor signaling pathway, which is crucial for tumor growth and resistance to therapy .

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, structurally similar pyrrolopyrimidines have been investigated for their potential to inhibit protein-tyrosine kinases, enzymes involved in cell signaling pathways [].

NVP-ADW742 primarily functions as a kinase inhibitor, targeting the insulin-like growth factor 1 receptor. The compound disrupts the autophosphorylation of this receptor, thereby inhibiting downstream signaling pathways such as the phosphatidylinositol 3-kinase-Akt pathway. This inhibition leads to reduced cell proliferation and enhanced apoptosis in various cancer cell lines, particularly in small cell lung cancer and medulloblastoma models . The chemical structure of NVP-ADW742 allows it to bind effectively to the ATP-binding site of the insulin-like growth factor 1 receptor, preventing its activation.

NVP-ADW742 has demonstrated significant biological activity against several cancer types. In vitro studies indicate that it enhances the efficacy of chemotherapeutic agents like etoposide and temozolomide by inducing apoptosis and cell cycle arrest. For instance, when combined with etoposide, NVP-ADW742 has been shown to increase apoptosis rates significantly compared to either drug alone . The compound also affects various signaling molecules; it downregulates proteins such as Akt, P38, and GSK-3β, contributing to its anti-tumor effects .

The synthesis of NVP-ADW742 involves several steps typical for creating small molecule inhibitors. While specific proprietary methods may not be publicly detailed, general synthetic routes include:

  • Formation of key intermediates through reactions involving amines and carbonyl compounds.
  • Cyclization reactions to form the core structure of the compound.
  • Purification processes such as recrystallization or chromatography to isolate the final product.

The precise conditions and reagents used can vary based on the desired purity and yield.

NVP-ADW742 is primarily researched for its applications in oncology, particularly in enhancing the effectiveness of existing chemotherapy regimens. Its ability to sensitize tumors to treatments makes it a candidate for combination therapies in:

  • Small cell lung cancer
  • Medulloblastoma
  • Other solid tumors where insulin-like growth factor signaling is implicated

Additionally, its potential role in inhibiting angiogenesis presents further therapeutic avenues .

Studies have shown that NVP-ADW742 interacts synergistically with other chemotherapeutic agents. For example:

  • Etoposide: The combination leads to enhanced cytotoxic effects and increased apoptosis rates compared to monotherapy.
  • Temozolomide: NVP-ADW742 reduces the IC50 of temozolomide significantly in medulloblastoma cells, enhancing chemosensitivity .

Moreover, interactions with other kinase inhibitors like gefitinib have been explored, revealing that combining these agents can lead to greater apoptotic responses in certain cancer cell lines .

Several compounds exhibit similar mechanisms of action as NVP-ADW742 by targeting receptor tyrosine kinases or related pathways. Here are some notable examples:

Compound NameTarget ReceptorIC50 ValueUnique Features
ImatinibBCR-ABL0.01 µMFirst-generation tyrosine kinase inhibitor
GefitinibEpidermal Growth Factor Receptor0.01 µMSelective inhibitor for non-small cell lung cancer
LinsitinibInsulin-like Growth Factor 1 Receptor0.03 µMDual action on IGF-1R and insulin receptor
AZD8055mTOR0.03 µMTargets mTOR pathway alongside IGF signaling

NVP-ADW742's uniqueness lies in its selectivity for the insulin-like growth factor 1 receptor over other kinases, making it particularly effective in contexts where this pathway is dysregulated .

NVP-ADW742, chemically designated as 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine, is a small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R). Its molecular formula is C₂₈H₃₁N₅O, with a molecular weight of 453.58 g/mol . The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a phenylmethoxyphenyl group at position 5 and a pyrrolidinylmethylcyclobutyl moiety at position 7 (Figure 1) .

Physicochemical Properties

  • Solubility: Soluble in dimethyl sulfoxide (DMSO; 10 mg/mL, 22.04 mM) and ethanol (4 mg/mL, 8.81 mM), but insoluble in water .
  • Melting Point: Not explicitly reported, but thermal stability is sufficient for storage at -20°C .
  • pKa: Predicted to be approximately 10.00 ± 0.20, reflecting the basic nature of the pyrrolidine and amine groups .
  • Storage: Stable as a crystalline solid under recommended storage conditions (-20°C) .

Table 1: Key Physicochemical Properties of NVP-ADW742

PropertyValueSource
Molecular FormulaC₂₈H₃₁N₅O
Molecular Weight453.58 g/mol
CAS Number475488-23-4
Solubility in DMSO10 mg/mL (22.04 mM)
Solubility in Ethanol4 mg/mL (8.81 mM)

Synthetic Routes and Manufacturing Processes

NVP-ADW742 is synthesized through multistep organic reactions, emphasizing chemoselective cross-coupling and functional group transformations.

Key Synthetic Pathways

  • Core Structure Assembly:

    • The pyrrolo[2,3-d]pyrimidine core is constructed via cyclization of 2-amino-3-cyanopyrrole derivatives under formic acid or formamide reflux conditions .
    • Substituents are introduced using Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination. For example, a 2-iodo intermediate undergoes coupling with phenylboronic acid to install the 5-(3-phenylmethoxyphenyl) group .
  • Functionalization of the Cyclobutyl Group:

    • The 3-(pyrrolidinylmethyl)cyclobutyl moiety is synthesized through nucleophilic substitution of a chlorocyclobutane intermediate with pyrrolidine, followed by reductive amination .
  • Protection and Deprotection Strategies:

    • Protecting groups such as trimethylsilylethoxymethyl (SEM) are used to shield reactive sites during synthesis. Final deprotection with trifluoroacetic acid (TFA) or boron tribromide (BBr₃) yields the free amine .

Challenges in Synthesis

  • SEM Deprotection: Removal of SEM groups can generate formaldehyde, leading to side products like tricyclic 8-membered azaindoles .
  • Steric Hindrance: Bulky substituents on the cyclobutyl ring necessitate optimized reaction conditions to avoid incomplete coupling .

Analytical Characterization Techniques

NVP-ADW742 is rigorously characterized using advanced analytical methods to confirm identity, purity, and structural integrity.

Primary Techniques

  • High-Performance Liquid Chromatography (HPLC):

    • Purity assessments show ≥98% homogeneity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.27 (d, J = 5.2 Hz, 1H), 7.79 (d, J = 8.3 Hz, 2H), and 3.74 (t, J = 8.0 Hz, 2H) confirm aromatic protons and SEM-protected groups .
    • ¹³C NMR validates the carbonyl and quaternary carbons of the pyrrolopyrimidine core .
  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): [M+H]⁺ ion at m/z 454.3 aligns with the molecular formula .
  • X-ray Crystallography:

    • Resolves the three-dimensional arrangement of the cyclobutyl and pyrrolidine substituents, confirming stereochemistry .

Challenges in Analysis

  • Byproduct Detection: LC-MS identifies tricyclic byproducts formed during SEM deprotection .
  • Polymorphism Screening: Differential scanning calorimetry (DSC) ensures no polymorphic transitions affect stability .

Table 2: Summary of Analytical Data

TechniqueKey FindingsSource
HPLCPurity ≥98%
¹H NMRAromatic and SEM-protected group signals
ESI-MS[M+H]⁺ at m/z 454.3
X-ray CrystallographyConfirmation of stereochemistry
Profile

ParameterValueReference
Inhibitor Concentration 50% versus IGF-1R0.17 μM [2] [3] [7]
Selectivity versus Insulin Receptor2.8 μM [2] [7]
Fold Selectivity IGF-1R vs InsR16-fold [2] [1] [6]
Cellular IC50 IGF-1R inhibition0.1-0.2 μM [1] [4]
Biochemical IC50 IGF-1R inhibition0.17 μM [2] [3]

Comparative Inhibition Kinetics Against Insulin Receptor

The comparative inhibition kinetics of NVP-ADW742 against the insulin receptor reveal significant selectivity favoring IGF-1R over insulin receptor kinase activity. The compound exhibits an insulin receptor inhibitor concentration 50% value of 2.8 μM, representing approximately 16-fold selectivity for IGF-1R over insulin receptor [2] [7]. This selectivity differential is crucial for therapeutic applications, as it allows for specific IGF-1R pathway modulation without substantially interfering with insulin receptor-mediated metabolic processes.

The kinetic analysis demonstrates that NVP-ADW742 maintains its ATP-competitive inhibition mechanism against both receptors, but with markedly different binding affinities [1]. The compound's preferential binding to IGF-1R versus insulin receptor can be attributed to subtle structural differences in the ATP-binding domains of these highly homologous receptors. Despite sharing significant sequence homology, the two receptors exhibit distinct conformational characteristics that allow for selective inhibition [8].

Cellular assays have confirmed that the biochemical selectivity translates to functional selectivity in biological systems. At concentrations effective for IGF-1R inhibition, NVP-ADW742 demonstrates minimal impact on insulin receptor signaling pathways, preserving normal glucose homeostasis mechanisms while effectively blocking IGF-1R-mediated proliferative signals [6] [9].

Table 2: Comparative Inhibition Kinetics Against Insulin Receptor

Kinase TargetIC50 (μM)Cellular PotencyReference
IGF-1R0.17High [2] [3] [7]
Insulin Receptor2.8Moderate [2] [7]
Selectivity Ratio16.5xPreferential IGF-1R [2] [1] [6]

Off-Target Effects on c-Kit, PDGFR, and VEGFR-2

Comprehensive kinase profiling studies have established the off-target effects profile of NVP-ADW742 against multiple receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor-2. The compound demonstrates exceptional selectivity, with inhibitor concentration 50% values exceeding 5 μM for c-Kit and greater than 10 μM for platelet-derived growth factor receptor, vascular endothelial growth factor receptor-2, human epidermal growth factor receptor 2, and BCR-ABL p210 [2] [1].

The selectivity against c-Kit kinase activity is particularly noteworthy, as this receptor shares structural similarities with IGF-1R. NVP-ADW742 exhibits inhibitor concentration 50% values in the 3 to 5 μM range against c-Kit, representing approximately 29-fold selectivity for IGF-1R [1] [6]. This level of selectivity is significant for therapeutic applications, as it minimizes potential interference with c-Kit-mediated hematopoietic and gastrointestinal functions.

Studies examining the compound's effects on platelet-derived growth factor receptor and vascular endothelial growth factor receptor-2 have demonstrated inhibitor concentration 50% values exceeding 10 μM for both targets [2] [1]. This represents greater than 59-fold selectivity for IGF-1R over these angiogenesis-related receptor tyrosine kinases. The minimal off-target activity against vascular endothelial growth factor receptor-2 is particularly important, as this receptor plays crucial roles in normal vascular development and maintenance.

Biochemical screening against broader panels of kinases has confirmed that NVP-ADW742 maintains at least 10-fold selectivity for IGF-1R over most other kinases tested [1]. Notable exceptions identified in comprehensive profiling include Flt-1, Flt-3, and Tek kinases, though these targets are not significantly expressed in many cancer types where IGF-1R inhibition is therapeutically relevant [1].

Table 3: Off-Target Effects on c-Kit, PDGFR, and VEGFR-2

Kinase TargetIC50 (μM)Selectivity vs IGF-1RReference
c-Kit>5>29-fold [2] [1] [6]
Platelet-Derived Growth Factor Receptor>10>59-fold [2] [1]
Vascular Endothelial Growth Factor Receptor-2>10>59-fold [2] [1]
Human Epidermal Growth Factor Receptor 2>10>59-fold [2]
BCR-ABL p210>10>59-fold [2] [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

453.25286063 g/mol

Monoisotopic Mass

453.25286063 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MXS2N5862L

Other CAS

475488-23-4

Dates

Modify: 2023-08-15
1: Zhou H, Rao J, Lin J, Yin B, Sheng H, Lin F, Zhang N, Yang L. The insulin-like growth factor-I receptor kinase inhibitor NVP-ADW742 sensitizes medulloblastoma to the effects of chemotherapy. Oncol Rep. 2011 Jun;25(6):1565-71. doi: 10.3892/or.2011.1233. Epub 2011 Mar 23. PubMed PMID: 21455580.
2: He Y, Zhang J, Zheng J, Du W, Xiao H, Liu W, Li X, Chen X, Yang L, Huang S. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells. Oncol Res. 2010;19(1):35-43. PubMed PMID: 21141739.
3: Martins AS, Mackintosh C, Martín DH, Campos M, Hernández T, Ordóñez JL, de Alava E. Insulin-like growth factor I receptor pathway inhibition by ADW742, alone or in combination with imatinib, doxorubicin, or vincristine, is a novel therapeutic approach in Ewing tumor. Clin Cancer Res. 2006 Jun 1;12(11 Pt 1):3532-40. PubMed PMID: 16740780.
4: Warshamana-Greene GS, Litz J, Buchdunger E, García-Echeverría C, Hofmann F, Krystal GW. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy. Clin Cancer Res. 2005 Feb 15;11(4):1563-71. PubMed PMID: 15746061.
5: Warshamana-Greene GS, Litz J, Buchdunger E, Hofmann F, García-Echeverría C, Krystal GW. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling. Mol Cancer Ther. 2004 May;3(5):527-35. PubMed PMID: 15141010.

Explore Compound Types